molecular formula C16H15ClN2O3 B2976062 {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone CAS No. 866150-73-4

{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone

Cat. No.: B2976062
CAS No.: 866150-73-4
M. Wt: 318.76
InChI Key: BBFUETAKGUCDMC-UHFFFAOYSA-N
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Description

{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone is a chemical compound with the molecular formula C16H15ClN2O3 It is known for its unique structure, which includes a morpholino group and a chloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone typically involves the reaction of 3-hydroxybenzaldehyde with 6-chloro-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(piperidino)methanone
  • {3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(pyrrolidino)methanone

Uniqueness

{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

[3-(6-chloropyridin-2-yl)oxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-14-5-2-6-15(18-14)22-13-4-1-3-12(11-13)16(20)19-7-9-21-10-8-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFUETAKGUCDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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